5-oxopentadecanoic Acid

Description

Contextualization within the Class of Oxo-Fatty Acids

Oxo-fatty acids are a sub-class of oxygenated fatty acids, which also include hydroxyl and epoxy fatty acids. testbook.combyjus.com They are defined by the presence of a carbonyl (C=O) group, also known as a keto or oxo group, within the fatty acid molecule. nih.gov This class of molecules can be further categorized based on the length of their carbon chain, such as short-chain, medium-chain, long-chain, and very-long-chain fatty acids. testbook.combyjus.com Oxo-FAs can be derived from the oxidation of various parent fatty acids, including both saturated and polyunsaturated fatty acids. portlandpress.compnas.org For instance, the oxidation of linoleic acid can lead to the formation of oxo-octadecadienoic acids. portlandpress.com

The presence of the oxo group makes these fatty acids more polar than their non-oxidized counterparts, which can influence their behavior in biological systems, such as their interaction with cell membranes and enzymes. Research has indicated that oxo-FAs are involved in a variety of biological processes. Some have been shown to act as signaling molecules, for example, by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. pnas.orgmdpi.com

Positional Isomerism and Structural Nuances of Oxopentadecanoic Acids

The term "oxopentadecanoic acid" describes a 15-carbon fatty acid backbone with a single oxo group. However, the position of this oxo group can vary along the carbon chain, leading to a series of positional isomers. Each isomer, including 5-oxopentadecanoic acid, 6-oxopentadecanoic acid, and 8-oxopentadecanoic acid, possesses the same molecular formula but a different structural arrangement. ambeed.comambeed.com

This positional isomerism is crucial as it significantly impacts the molecule's three-dimensional shape, polarity, and ultimately, its biological function. The location of the oxo group can affect how the fatty acid interacts with enzymes involved in metabolic pathways like beta-oxidation. For example, the positioning of the oxo group in different isomers of oxohexadecanoic acid has been shown to influence their polarity and solubility. The specific placement of the ketone group is a key determinant of the molecule's biological activity and its role in cellular processes.

Historical Perspectives and Emerging Research Trajectories of Oxo-Fatty Acids

Historically, research on fatty acids has predominantly focused on saturated and unsaturated fatty acids due to their central roles in energy storage and membrane structure. labxchange.org Oxygenated fatty acids, including oxo-FAs, received comparatively less attention until more advanced analytical techniques allowed for their detection and characterization in biological samples. researchgate.net Early research into modified fatty acids dates back to the 19th century with the discovery of ricinoleic acid, a hydroxylated fatty acid. gerli.com

In recent years, there has been a surge of interest in oxo-fatty acids, driven by findings that link them to various physiological and pathological processes. figshare.com For instance, certain oxo-FAs have been identified as potent activators of PPARα, suggesting a role in regulating lipid metabolism and potentially mitigating conditions like dyslipidemia. pnas.org Modern research employs sophisticated methods like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and quantify various oxo-FAs in biological matrices such as milk. researchgate.net

Emerging research is focused on several key areas:

Elucidating Metabolic Pathways: Researchers are actively investigating the metabolic pathways that produce and degrade oxo-FAs, including their relationship with beta-oxidation. nih.gov

Signaling and Regulatory Roles: A significant area of investigation is the role of oxo-FAs as signaling molecules that can modulate the activity of receptors and enzymes, thereby influencing inflammatory responses and metabolic regulation. portlandpress.comnih.gov

Biomarkers of Disease: There is growing interest in the potential of specific oxo-FAs to serve as biomarkers for metabolic diseases and other health conditions.

This expanding field of research highlights the increasing recognition of oxo-fatty acids as important players in the complex landscape of lipid biochemistry.

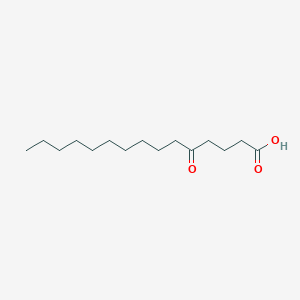

Structure

2D Structure

3D Structure

Properties

CAS No. |

92857-45-9 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

5-oxopentadecanoic acid |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |

InChI Key |

RNMOYYIVANEQIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 5 Oxopentadecanoic Acid

De Novo Chemical Synthesis Methodologies for Oxo-Fatty Acids

The de novo chemical synthesis of oxo-fatty acids, including 5-oxopentadecanoic acid, can be achieved through several established organic chemistry reactions. A common strategy involves the oxidation of a corresponding hydroxy fatty acid. For instance, the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a powerful method for oxidizing secondary alcohols to ketones. nih.govacs.orgnih.gov In the context of this compound, this would involve the oxidation of 5-hydroxypentadecanoic acid.

The general mechanism of the Jones oxidation involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent abstraction of a proton from the carbon bearing the hydroxyl group by a base (such as water) leads to the formation of the ketone and a reduced chromium species. nih.gov While effective, the use of carcinogenic chromium(VI) compounds necessitates careful handling and disposal. nih.gov

Alternative, milder oxidation methods have also been developed to circumvent the use of heavy metals. These can include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation, which offer greater functional group tolerance and are performed under less harsh conditions.

Another synthetic route to oxo-fatty acids involves the ozonolysis of unsaturated fatty acids, followed by a reductive workup. This method, however, is dependent on the position of the double bond to yield the desired oxo-position.

The synthesis of the precursor, 15-hydroxypentadecanoic acid, has been described through methods such as the ozonation of oleic acid followed by reduction. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer a green and highly specific alternative to traditional chemical synthesis for producing oxo-fatty acids. These approaches leverage the catalytic machinery of enzymes and microorganisms to achieve high yields and stereoselectivity under mild reaction conditions.

Enzymes Catalyzing the Formation of Oxo-Fatty Acid Derivatives (e.g., acyl-CoA synthetase)

Acyl-CoA synthetases (ACSs) are crucial enzymes in fatty acid metabolism, catalyzing the "activation" of fatty acids by converting them into their corresponding acyl-CoA thioesters. wikipedia.org This is the initial step for their participation in both anabolic and catabolic pathways. wikipedia.org While the primary substrates for ACSs are fatty acids, some members of this enzyme family can also activate other molecules, such as the keto acid acetoacetic acid. wikipedia.org

The substrate specificity of ACS isoforms varies, with some showing a preference for long-chain fatty acids while others are more active with medium or very-long-chain fatty acids. acs.orgnih.gov The activation of an oxo-fatty acid like this compound by an acyl-CoA synthetase would yield its corresponding acyl-CoA derivative, a key intermediate for various metabolic studies. The specific activity of different ACS isoforms towards oxo-fatty acids would need to be empirically determined to identify the most efficient enzyme for this conversion.

Asymmetric Bioreduction of Keto Groups in Oxo-Acids and Esters

The keto group of oxo-acids and their esters can be stereoselectively reduced to the corresponding hydroxy-acids by various microorganisms, particularly yeasts. nih.govacs.orgresearchgate.net Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the asymmetric reduction of prochiral ketones, often yielding products with high enantiomeric excess. nih.govacs.org This process is mediated by carbonyl reductases present in the yeast cells. researchgate.net

The efficiency and stereoselectivity of the bioreduction can be influenced by factors such as the yeast strain, substrate concentration, and reaction conditions. acs.orgacs.org For example, different yeast strains, such as Candida parapsilosis, Pichia carsonii, and Lodderomyces elongisporus, have shown varying ketoreductase activities towards different substrates. researchgate.net The reduction of this compound or its esters using these biocatalysts could provide a route to enantiomerically pure 5-hydroxypentadecanoic acid, a valuable chiral building block.

Microbiological Oxidation Pathways Leading to Oxo-Fatty Acids

Certain microorganisms are capable of oxidizing alkanes and fatty acids to produce oxo-fatty acids. One such pathway is subterminal oxidation, where an alkane is oxidized at a subterminal carbon atom to form a secondary alcohol, which is then further oxidized to a ketone. nih.govmdpi.com This process has been observed in various bacteria, including some species of Pseudomonas and Gordonia. nih.gov

The enzymes involved in this pathway typically include monooxygenases, which catalyze the initial hydroxylation of the alkane, followed by alcohol dehydrogenases that convert the secondary alcohol to a ketone. mdpi.com The resulting ketone can then be further metabolized. By selecting appropriate microbial strains and controlling the fermentation conditions, it may be possible to direct the oxidation of pentadecane or pentadecanoic acid to produce this compound.

Derivatization Techniques for Research Applications

For various research applications, such as enzyme assays and metabolic tracing, it is often necessary to derivatize this compound. A key derivatization is the synthesis of its coenzyme A thioester.

Synthesis of Coenzyme A Derivatives (e.g., S-(2-Oxopentadecyl) CoA)

The synthesis of acyl-CoA thioesters can be achieved through several chemical methods. A common approach involves the activation of the carboxylic acid, followed by reaction with coenzyme A. One method utilizes N,N'-carbonyldiimidazole to activate the fatty acid, forming an acyl-imidazolide. This intermediate then reacts with the free thiol group of coenzyme A to form the desired thioester. researchgate.net

Alternatively, mixed anhydride (B1165640) methods or the use of acyl chlorides can also be employed for the acylation of coenzyme A. researchgate.net The synthesis of S-(5-oxopentadecyl) CoA would follow these general principles, starting from this compound. The purification of the resulting acyl-CoA is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). researchgate.net These synthetic CoA derivatives are invaluable tools for studying the enzymes involved in fatty acid metabolism, acting as substrates or inhibitors.

Esterification and Other Functional Group Modifications for Mechanistic Probes

The strategic chemical modification of this compound is a critical step in the development of mechanistic probes designed to investigate its biological roles and interactions. By altering its functional groups, particularly the carboxylic acid and ketone moieties, researchers can create a diverse toolkit of molecular probes. These probes can be engineered to include reporter groups, such as fluorophores or radioisotopes, or reactive groups that allow for the identification of binding partners and the elucidation of metabolic pathways. This section details the synthetic strategies for the esterification of this compound and other key functional group modifications to generate these valuable research tools.

Esterification of the Carboxylic Acid Moiety

Esterification of the carboxylic acid group of this compound is a fundamental transformation that serves multiple purposes in the design of mechanistic probes. It can be used to modulate the compound's polarity and cell permeability, or to introduce a handle for the attachment of reporter groups.

One of the most common methods for esterification is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or to remove the water that is formed during the reaction.

For the synthesis of simple alkyl esters, such as the methyl or ethyl ester, the corresponding alcohol is typically used as the solvent. The reaction mixture is heated to reflux in the presence of a catalytic amount of acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Illustrative Conditions for Fischer-Speier Esterification of this compound

| Entry | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Methanol | H₂SO₄ (catalytic) | 12 | 95 |

| 2 | Ethanol | HCl (catalytic) | 16 | 92 |

| 3 | Propanol | p-Toluenesulfonic acid | 24 | 88 |

This is a hypothetical data table for illustrative purposes.

For more complex alcohols, where using them as the solvent is not feasible, a dehydrating agent or azeotropic removal of water is employed to drive the reaction to completion.

In addition to acid-catalyzed esterification, other methods can be employed, particularly for sensitive substrates or when milder conditions are required. These include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid, allowing it to react with the alcohol under mild, room-temperature conditions. This method is particularly useful for attaching fluorescent probes or other sensitive moieties to the this compound backbone.

Modifications of the Ketone Group

The ketone group at the 5-position of this compound is another key site for chemical modification. The reactivity of the carbonyl group can be exploited to introduce a variety of functional groups and reporter tags.

Reductive Amination: The ketone can be converted to an amine via reductive amination. This reaction involves the initial formation of an imine or enamine by reacting the ketone with an amine, followed by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method allows for the introduction of primary or secondary amines, which can then be further functionalized. For example, an amine-containing fluorescent dye could be directly coupled to the this compound scaffold.

Wittig Reaction: The Wittig reaction provides a means to convert the ketone into an alkene. By reacting the ketone with a phosphorus ylide, a carbon-carbon double bond is formed. The structure of the ylide can be varied to introduce different substituents at the 5-position. This can be useful for creating probes with altered steric or electronic properties.

Introduction of Reporter Groups

To function as mechanistic probes, derivatives of this compound must be detectable. This is achieved by incorporating reporter groups, such as fluorescent tags or radioisotopes.

Fluorescent Probes: Fluorescent probes are valuable tools for visualizing the localization and dynamics of molecules in biological systems. A common strategy for creating a fluorescent derivative of this compound is to couple a fluorescent dye to the carboxylic acid terminus. This can be achieved by activating the carboxylic acid with a coupling reagent like EDC and then reacting it with an amine-functionalized fluorophore, such as a derivative of fluorescein or rhodamine.

Table 2: Spectroscopic Properties of a Hypothetical Fluorescently Labeled this compound Probe

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| 5-Oxo-C15-Fluorescein | 494 | 521 | 0.92 |

| 5-Oxo-C15-Rhodamine | 550 | 573 | 0.95 |

This is a hypothetical data table for illustrative purposes.

Radiolabeled Probes: Radioisotopes, such as carbon-14 (¹⁴C) or tritium (³H), can be incorporated into the structure of this compound to enable its detection and quantification in metabolic studies. The synthesis of radiolabeled compounds typically involves using a radiolabeled precursor in one of the synthetic steps. For example, ¹⁴C could be introduced into the carboxylic acid group using a ¹⁴C-labeled cyanide source in a multistep synthesis. These radiolabeled probes are invaluable for tracing the metabolic fate of this compound in cells or in whole organisms.

Enzymatic and Molecular Interactions of 5 Oxopentadecanoic Acid

Modulation of Enzyme Activity

Oxo-fatty acids can influence a range of enzymatic pathways. Their structural similarity to endogenous fatty acids allows them to interact with enzymes involved in lipid metabolism and other cellular functions.

Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the crucial first step in each cycle of mitochondrial fatty acid β-oxidation. wikipedia.orgd-nb.info This process involves the introduction of a trans double-bond between the α- and β-carbons of the acyl-CoA thioester substrate. wikipedia.org The ACAD family includes enzymes with specificity for short-, medium-, long-, and very-long-chain fatty acids. wikipedia.org Given that ACADs process fatty acid chains, it is plausible that 5-oxopentadecanoic acid, as a fatty acid derivative, could interact with these enzymes. However, direct studies detailing the specific interaction between this compound and acyl-CoA dehydrogenase are not extensively documented in the available research. The function of these enzymes is critical, and deficiencies are linked to genetic metabolic disorders. wikipedia.orgnih.gov

Research on related oxo-fatty acids has demonstrated significant inhibitory effects on key carbohydrate-metabolizing enzymes. Alpha-amylase, a primary digestive enzyme, breaks down complex polysaccharides, while alpha-glucosidase, located in the small intestine, hydrolyzes disaccharides into glucose. mdpi.comnih.govmdpi.com The inhibition of these enzymes can slow carbohydrate digestion and glucose absorption. mdpi.com

A study on 5,7-dihydroxy-6-oxoheptadecanoic acid, a related oxo-fatty acid derivative isolated from Tiliacora triandra, showed potent inhibitory activity against both α-glucosidase and α-amylase. researchgate.netresearchgate.net This suggests that oxo-fatty acids can act as modulators of these important digestive enzymes.

| Compound | Enzyme | IC50 Value (µM) | Source |

| 5,7-dihydroxy-6-oxoheptadecanoic acid | α-Amylase | 26.27 | researchgate.net |

| 5,7-dihydroxy-6-oxoheptadecanoic acid | α-Glucosidase | 11.58 - 424.06 (range from various isolates) | researchgate.net |

| Acarbose (Control) | α-Amylase | 177.65 | researchgate.net |

Related oxoacids have been identified as potent inhibitors of cytosolic group IVA phospholipase A2 (GIVA cPLA2). escholarship.orgnih.gov This enzyme is critical in inflammatory processes because it preferentially hydrolyzes arachidonic acid from phospholipids (B1166683), initiating the production of various inflammatory lipid mediators. escholarship.orgnih.govescholarship.org

A class of synthetic inhibitors based on a 2-oxoester functionality has been developed. nih.govescholarship.org These compounds, which are structurally related to oxo-fatty acids, demonstrate highly potent and selective inhibition of GIVA cPLA2. escholarship.orgescholarship.org The inhibitory mechanism involves the 2-oxoester group targeting the active site serine of the enzyme. nih.gov The presence of a lipophilic chain and a free carboxyl group are also crucial for binding and activity. nih.gov In contrast, a related 2-oxoacid lacking the ester group showed only very weak inhibition, highlighting the importance of the 2-oxoester functionality for potent activity against cPLA2. acs.org

Mechanistic Studies of Biological Activities (e.g., anti-inflammatory, antioxidative properties at the molecular level)

The biological activities of oxo-fatty acids are rooted in their ability to modulate specific molecular pathways.

Anti-inflammatory Properties: The anti-inflammatory effects of oxo-fatty acid analogs are often linked to their ability to suppress key inflammatory signaling pathways. The inhibition of GIVA cPLA2 by 2-oxoester analogs, for example, directly reduces the production of pro-inflammatory eicosanoids. escholarship.org In cellular models, the most potent 2-oxoester GIVA cPLA2 inhibitor led to a significant decrease in prostaglandin (B15479496) D2 production. escholarship.org Other related compounds, such as phenolic acids, exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB and suppressing the MAPK pathway. nih.govfrontiersin.org Studies on the related compound 5,7-dihydroxy-6-oxoheptadecanoic acid (DHA) in diabetic rats showed a reduction in the inflammatory marker myeloperoxidase (MPO). researchgate.netresearchgate.net Electrophilic oxo-fatty acids can also form covalent adducts with proteins, including those involved in pro-inflammatory responses. biorxiv.org

Antioxidative Properties: The antioxidant mechanism of related oxo-fatty acids has been investigated. In a study involving diabetic rats, treatment with 5,7-dihydroxy-6-oxoheptadecanoic acid (DHA) significantly reduced levels of the lipid peroxidation product malondialdehyde (MDA). researchgate.netresearchgate.net Concurrently, DHA treatment increased the activity of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). researchgate.netresearchgate.net This indicates a mechanism that involves bolstering the cellular antioxidant defense system to combat oxidative stress. The antioxidant properties of many organic molecules are often attributed to specific structural features, such as hydroxyl groups on an aromatic ring, which can stabilize and scavenge free radicals. nih.gov

Structure-Activity Relationship Studies of Oxo-Fatty Acid Analogs

The biological activity of oxo-fatty acids is highly dependent on their specific chemical structure, including the length of the carbon chain, the presence of other functional groups, and particularly the position of the keto group.

The location of the keto group along the fatty acid chain is a critical determinant of biochemical activity. Structure-activity relationship (SAR) studies on various oxo-fatty acid analogs have demonstrated this principle.

For inhibitors of GIVA cPLA2, the 2-oxoester functionality was found to be essential for potent inhibition. acs.org SAR studies revealed that the distance between the free carboxyl group and the 2-oxoester group significantly impacts inhibitory potency. escholarship.org For instance, maintaining a four-carbon distance resulted in highly potent inhibition, while altering this distance could reduce activity. escholarship.org

Influence of Carbon Chain Length on Molecular Interactions

The carbon chain length of a fatty acid is a fundamental determinant of its three-dimensional structure, physicochemical properties, and, consequently, its mode of interaction with biological molecules such as enzymes and receptors. For oxo-fatty acids like this compound, the length of the aliphatic tail plays a critical role in dictating its biological activity and metabolic fate. Research on various fatty acids and their derivatives has established a clear correlation between the number of carbon atoms and the nature and strength of their molecular interactions.

Research Findings on Chain Length and Molecular Forces

The length of the carbon chain directly influences the non-covalent intermolecular forces that govern how fatty acid molecules interact with each other and with other molecules. Studies using terahertz time-domain spectroscopy (THz-TDS) on saturated fatty acids have provided direct evidence of this relationship. rsc.org In crystalline saturated fatty acids with even carbon numbers from 12 to 20, a systematic red-shift in absorption features was observed as the carbon chain length increased. rsc.orgresearchgate.net This indicates a direct link between the chain length and the intermolecular forces within the crystalline structure. rsc.org

Longer carbon chains lead to stronger van der Waals forces, which generally results in a higher melting point and decreased aqueous solubility. nih.gov The solubility of fatty acids in water decreases exponentially as the carbon chain gets longer, rendering long-chain fatty acids significantly more hydrophobic. nih.gov This increased hydrophobicity is a key factor in their partitioning into lipid membranes and interactions with hydrophobic binding pockets of proteins.

Impact on Enzymatic Recognition and Metabolism

Enzymatic activity is often highly sensitive to the substrate's chain length. The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is responsible for oxidizing 5-hydroxy fatty acids to their more potent 5-oxo counterparts, demonstrates clear substrate selectivity based on chain length. nih.gov Studies on a series of 5S-hydroxy fatty acids revealed that a minimum chain length is required for efficient metabolism by 5-HEDH. nih.govnih.gov While 5S-hydroxy fatty acids with chain lengths between 16 and 20 carbons were found to be good substrates, a reduction in chain length to 14 or 12 carbons resulted in a dramatic decrease or near elimination of oxidation by the enzyme. nih.gov This suggests that the hydrophobic tail of the fatty acid is essential for proper recognition and binding within the enzyme's active site. nih.gov

Similarly, the esterification reactivity of fatty acids catalyzed by Nb2O5 has been shown to be inversely proportional to the length of the alkyl chain. researchgate.net This effect is attributed to both steric hindrance and inductive effects imposed by longer chains. researchgate.net

| Fatty Acid Chain Length (Carbons) | Interaction Context | Observation | Reference |

| C12 vs. C18 | Complexation with Starch | Shorter chain (C12) showed a higher complexing index than the longer chain (C18). | tandfonline.com |

| C12 to C20 | Intermolecular Forces (THz-TDS) | Systematic red-shift in absorption bands with increasing chain length, indicating stronger forces. | rsc.orgresearchgate.net |

| C12 to C20 | Metabolism by 5-HEDH | Substrates with C16-C20 chains are metabolized well; activity drops sharply for C14 and C12. | nih.gov |

| C14 vs. C18 | Esterification Reactivity | Reactivity decreases as the carbon chain length increases. | researchgate.net |

| C18 vs. C20 | Inhibition of 5-HEDH | 5-hydroxy-20:1 and 5-hydroxy-18:1 were potent inhibitors of the enzyme. | nih.gov |

Influence on Receptor Binding and Biological Activity

The biological potency of oxo-fatty acids is also modulated by their carbon chain length. Investigations into the activity of various 5-oxo fatty acid analogs on eosinophils demonstrated this dependency. While 5-oxo-eicosatetraenoic acid (5-oxo-ETE, a C20 compound) is a highly potent chemoattractant, its analogs with different chain lengths show varied activity. researchgate.net For instance, the C18 analog (5-oxo-18:1) had weaker agonist activity, and shorter-chain versions like 5-oxo-14:2 induced no detectable calcium response in cells. researchgate.net This highlights that an optimal chain length is necessary for effective binding to and activation of the target receptor, in this case, the OXE receptor. nih.govresearchgate.net

Advanced Analytical Methodologies for 5 Oxopentadecanoic Acid Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. rsc.orglibretexts.org It operates on the principle of differential distribution of components between a stationary phase and a mobile phase. rsc.orglibretexts.org Various chromatographic methods are employed in the analysis of fatty acids like 5-oxopentadecanoic acid. ijnrd.orgexcedr.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Lipidomics

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the comprehensive analysis of lipids, a field known as lipidomics. aua.grmdpi.com This technique allows for the simultaneous determination of a wide range of free fatty acids (FFAs), including saturated oxo fatty acids (SOFAs), without the need for derivatization. aua.grnih.gov

Recent studies have successfully applied LC-HRMS to identify and quantify families of oxostearic and oxopalmitic acids in biological samples like milk and plasma. mdpi.comnih.gov The method is noted for its speed and robustness, often involving a simple sample preparation and a short run time. nih.gov For instance, a 10-minute run can be sufficient for the analysis. nih.govresearchgate.net The high resolution and accuracy of the mass spectrometer enable the confident identification and quantification of low-abundance species. wur.nl

A typical LC-HRMS method for FFA analysis might utilize a C18 column and a gradient elution with a mobile phase consisting of acetonitrile, water, and isopropanol (B130326) with a formic acid modifier. mdpi.com This approach has been used to analyze a large set of common and uncommon FFAs, including various positional isomers of oxo fatty acids. aua.gr

Table 1: Example LC-HRMS Method Parameters for FFA Analysis

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase A | Acetonitrile/Isopropanol (e.g., 80/20 v/v) with 0.01% Formic Acid |

| Mobile Phase B | Water with 0.01% Formic Acid |

| Flow Rate | 55 µL/min |

| Run Time | ~10 minutes |

| Detection | High-Resolution Mass Spectrometry (e.g., Orbitrap) |

This table presents a generalized example of LC-HRMS parameters and may vary based on the specific application and instrumentation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of fatty acids. usm.mybiochemjournal.com It is particularly well-suited for volatile and semi-volatile compounds. biochemjournal.com For non-volatile compounds like fatty acids, a derivatization step is typically required to increase their volatility. shimadzu.com This often involves methylation of the carboxyl group and trimethylsilylation of any hydroxyl groups. shimadzu.com

GC-MS provides excellent separation and allows for the identification and quantification of individual fatty acids in a complex mixture. usm.my The mass spectrometer detector provides structural information, aiding in the confident identification of the separated compounds. usm.my The retention time of a compound as it passes through the GC column is a key parameter for its identification. biochemjournal.com

In the context of fatty acid profiling, GC-MS has been used to study changes in the composition of edible oils upon heating and to analyze secondary metabolites from microorganisms. usm.mybiochemjournal.com The technique can be highly sensitive and provide detailed information about the fatty acid composition of a sample.

Table 2: Typical GC-MS Analysis Steps for Fatty Acids

| Step | Description |

| 1. Extraction | Isolation of lipids from the sample matrix. |

| 2. Saponification | Release of fatty acids from their esterified forms (e.g., triglycerides). |

| 3. Derivatization | Conversion of fatty acids to more volatile esters (e.g., fatty acid methyl esters - FAMEs). |

| 4. GC Separation | Separation of FAMEs based on their boiling points and polarity on a capillary column. |

| 5. MS Detection | Ionization and mass analysis of the separated FAMEs for identification and quantification. |

This table outlines the general workflow for GC-MS analysis of fatty acids.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the chemical structure of molecules like this compound.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. rsc.orgresearchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. rsc.org

For a molecule like this compound, FTIR can confirm the presence of key functional groups:

Carboxylic Acid (C=O stretch): A strong absorption band is typically observed around 1700-1725 cm⁻¹. researchgate.net

Carboxylic Acid (O-H stretch): A very broad absorption is seen in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org

Ketone (C=O stretch): A sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which may overlap with the carboxylic acid carbonyl stretch.

Alkyl (C-H stretch): Absorptions are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

FTIR is a valuable tool for confirming the presence of the oxo and carboxylic acid functionalities in this compound. scispace.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. aocs.org It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR: Provides information about the different types of protons and their neighboring atoms. The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, between 10-12 ppm. libretexts.org Protons on the carbons adjacent to the carbonyl groups will also show characteristic chemical shifts.

¹³C NMR: Shows the different types of carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org The ketone carbonyl carbon also appears in a characteristic downfield region.

NMR is essential for confirming the exact position of the oxo group along the fatty acid chain. aocs.org

Advanced Mass Spectrometry (MS) Applications for Identification and Quantification

Advanced mass spectrometry techniques offer high sensitivity and specificity for the identification and quantification of molecules like this compound. wur.nlknauer.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is another advanced application where ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragmentation pattern provides structural information that can be used to identify the molecule and distinguish it from isomers. knauer.net

Different ionization techniques can be employed in mass spectrometry, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are soft ionization methods suitable for analyzing fatty acids. knauer.net More advanced techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) are also being applied in metabolomics and can be used for the analysis of fatty acids. nih.gov These advanced MS methods are critical for the reliable identification and precise quantification of this compound in complex biological matrices. osti.gov

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

The accurate quantification of this compound in complex biological and food matrices necessitates meticulous sample preparation to isolate the analyte, eliminate interfering substances, and enhance its compatibility with analytical instrumentation. retsch.comresearchgate.net Common sample preparation techniques involve a series of steps including extraction, concentration, and cleanup. retsch.com

Extraction:

The initial step in sample preparation is the extraction of lipids, including this compound, from the sample matrix. A widely used method is liquid-liquid extraction (LLE), often employing a solvent system like chloroform-methanol. For instance, a modified Folch method can be utilized where the sample is homogenized with a chloroform-methanol mixture, followed by the addition of water to induce phase separation. The lower chloroform (B151607) layer, containing the lipids, is then collected. Another effective solvent for extracting oxidized fatty acids is 80% methanol. heribert-hirt.org

Solid-phase extraction (SPE) is another powerful technique for both extraction and cleanup. retsch.com It utilizes a solid sorbent to selectively retain either the analyte of interest or interfering compounds. For the analysis of oxidized fatty acids, silica-based cartridges are frequently employed. aocs.org The sample extract is loaded onto the cartridge, and a series of solvent washes are used to elute different fractions, allowing for the separation of nonpolar and polar compounds. This approach is particularly useful for concentrating the oxidized fatty acids and removing the bulk of non-oxidized lipids. aocs.org

Derivatization:

Due to its polar nature and relatively low volatility, this compound often requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection sensitivity. jfda-online.comgcms.cz

Common derivatization strategies for fatty acids include:

Silylation: This is a widely used technique where active hydrogens in the carboxyl and keto groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Esterification: The carboxylic acid group can be converted to an ester, typically a methyl ester (FAME), to increase volatility. aocs.org Base-catalyzed transesterification is a preferred method as it provides good recovery without causing significant modifications to the oxidized functional groups. aocs.org In some cases, a second methylation step, for instance with diazomethane, may be necessary to convert any aldehydes formed during oxidation into acids for accurate quantification. aocs.org

Acylation: This involves the reaction of the analyte with an acylating agent, such as an anhydride (B1165640). jfda-online.com For instance, in situ derivatization using acetic anhydride can be employed to protect both hydroxyl and amine groups, preventing chemical reactions between highly reactive analytes. mdpi.com

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the nature of the sample matrix. jfda-online.comgcms.cz It is crucial to optimize the derivatization process to ensure complete conversion of the analyte and to avoid the formation of unwanted byproducts. jfda-online.com

The following table summarizes common derivatization reagents and their applications in the analysis of compounds with functional groups similar to this compound.

| Derivatization Reagent | Target Functional Group(s) | Key Advantages | Reference(s) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carboxyl, Hydroxyl, Amine, Thiol | Forms stable TBDMS derivatives, less moisture sensitive. | sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Hydroxyl, Amine, Thiol | Forms volatile TMS derivatives. | sigmaaldrich.com |

| Base-catalyzed Transesterification (e.g., with Sodium Methoxide) | Carboxylic Acids (in triglycerides) | Good recovery of fatty acid methyl esters (FAMEs). | aocs.org |

| Acetic Anhydride | Hydroxyl, Amine | Protects reactive functional groups, prevents side reactions. | mdpi.com |

| Pentafluoropropionic Anhydride | Alcohols, Phenols, Amines | Increases volatility and improves chromatographic efficiency. | jfda-online.com |

Method Validation and Quality Control in Academic Research

Ensuring the reliability and reproducibility of analytical data is paramount in academic research. eleapsoftware.com Therefore, any analytical method developed for the quantification of this compound must undergo a thorough validation process and be subject to stringent quality control (QC) measures. eleapsoftware.comtandfonline.com Method validation provides objective evidence that the analytical procedure is suitable for its intended purpose. longdom.orgresearchgate.netoup.com

Method Validation Parameters:

The key parameters assessed during method validation in an academic research setting typically include:

Specificity and Selectivity: This demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. tandfonline.comlongdom.org It ensures that the detected signal corresponds solely to this compound and is not influenced by interfering compounds. tandfonline.com

Linearity: This establishes the relationship between the instrument response and the concentration of the analyte over a defined range. eleapsoftware.com A linear response is crucial for accurate quantification.

Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. eleapsoftware.comlongdom.org It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. researchgate.net

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. eleapsoftware.comlongdom.org It is typically expressed as the relative standard deviation (RSD) and includes repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.). longdom.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantitated as an exact value. heribert-hirt.orgtandfonline.com The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. heribert-hirt.orgtandfonline.com

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. eleapsoftware.com

The following table outlines the typical acceptance criteria for these validation parameters in academic research.

| Validation Parameter | Typical Acceptance Criteria in Academic Research | Reference(s) |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte. | tandfonline.comlongdom.org |

| Linearity (Coefficient of Determination, R²) | R² ≥ 0.99 | mdpi.com |

| Accuracy (Recovery) | 80-120% | mdpi.com |

| Precision (Relative Standard Deviation, RSD) | ≤ 15-20% | mdpi.com |

| Limit of Quantitation (LOQ) | Sufficiently low to measure endogenous levels of the analyte. | heribert-hirt.orgmdpi.com |

Quality Control in Academic Research:

Quality control (QC) involves the operational techniques and activities used to fulfill requirements for quality. ucdavis.edu In an analytical laboratory, QC procedures are essential for ensuring the ongoing validity of the results. educa.universitycompliancequest.comwikipedia.org

Key QC practices in academic research include:

Use of Blanks: A reagent blank, containing all the reagents used in the sample preparation but no sample, is analyzed with each batch of samples to monitor for contamination. ucdavis.edu

Analysis of Reference Materials: Certified reference materials (CRMs) or in-house reference materials are analyzed periodically to assess the accuracy of the method. ucdavis.eduumn.edu

Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the entire analytical process, from sample preparation to analysis. gtk.fi

Spike Recovery: A known amount of the analyte is added to a sample (spiking) to assess the method's accuracy in the specific sample matrix. ucdavis.edu

Control Charts: These are graphical tools used to monitor the performance of the analytical method over time. ucdavis.eduwikipedia.org By plotting QC data on a control chart, trends, shifts, and increased variability can be easily identified. wikipedia.org

Instrument Calibration and Maintenance: Regular calibration of instruments using certified standards is crucial for accurate measurements. umn.edu A log of all instrument maintenance should also be kept. ucdavis.edu

By implementing a robust method validation protocol and consistent quality control measures, academic researchers can ensure the generation of high-quality, reliable, and defensible data for the analysis of this compound. longdom.orgcompliancequest.com

Applications in Chemical Biology Research and Methodological Development

Utilization as Biochemical Probes for Metabolic Pathway Elucidation

Biochemical probes are essential tools for understanding the complex series of chemical reactions that occur within a cell, collectively known as metabolic pathways. wikipedia.org These probes can be used to label, track, and identify metabolites and the enzymes that act upon them. The study of metabolic pathways is crucial, as it provides insight into normal cellular function and the basis of diseases. pressbooks.pub

The application of high-throughput phenotyping of diverse strains of organisms like Saccharomyces cerevisiae has demonstrated the power of using specific compounds to dissect metabolic activities. plos.org By observing how different strains utilize various substances as nutrient sources, researchers can uncover previously unknown components and regulatory systems within metabolic pathways. plos.org This approach, which involves analyzing the metabolic capabilities of different species, provides a unique opportunity to understand the import and utilization of molecules. plos.org

The investigation of metabolic pathways often involves the use of "suspect" and targeted lipidomic approaches, which combine liquid chromatography with high-resolution mass spectrometry (LC-HRMS). researchgate.net This allows for the identification of previously unrecognized classes of oxidized fatty acids. researchgate.net The elucidation of metabolic pathways was historically a significant challenge due to the immense complexity of cellular reactions. pressbooks.pub Early discoveries in pathways like glycolysis were made using what would now be considered basic techniques. pressbooks.pub Modern methods, however, allow for a much more detailed and comprehensive analysis of the thousands of simultaneous reactions within a cell. pressbooks.pub

The use of logic programming and other computational methods can help infer biochemical reactions and the structures of metabolites, which is particularly useful when studying how metabolic pathways have changed over evolutionary time. nih.gov These computational tools can help to formalize the reasoning needed to deduce new reactions and molecular structures based on existing biochemical knowledge. nih.gov

Development of Selective Enzymatic Inhibitors and Substrates as Research Tools

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are invaluable research tools for studying enzyme function and biochemical pathways. longdom.org By selectively inhibiting a specific enzyme, scientists can investigate its role in cellular processes and its potential as a therapeutic target. longdom.org The development of selective inhibitors is a significant challenge, especially for enzymes that are part of a family with similar structures and functions. nih.gov

The design of potent and selective inhibitors often requires a deep understanding of the enzyme's structure and catalytic mechanism. nih.gov For example, the catalytic domain of some enzymes utilizes a catalytic dyad to hydrolyze its substrate. nih.gov A potential inhibitor should ideally contain a lipophilic chain that mimics the substrate's interaction with the enzyme's binding site, and a functional group that targets the active site residues. nih.gov

The development of selective inhibitors and substrates is crucial for distinguishing between the activities of closely related enzymes. nih.gov Achieving specificity is a primary challenge in the design of these molecules, as cross-reactivity can impair the investigation of the target enzyme. nih.govplos.org Computational methods are increasingly being used to design and discover substrate-selective inhibitors, which can block the activity of an enzyme towards one substrate while allowing it to act on others. plos.org This approach holds promise for developing drugs with fewer side effects. plos.org

Enzyme inhibitors are broadly classified as reversible or irreversible. longdom.org Reversible inhibitors can be competitive, non-competitive, or uncompetitive, each with a distinct mechanism of action. longdom.org Irreversible inhibitors, on the other hand, form strong covalent bonds with the enzyme, leading to its permanent inactivation. longdom.org

Strategies for Stereoselective Synthesis of Chiral Compounds via Oxo-Acids

The synthesis of chiral compounds, which are molecules that are non-superimposable on their mirror images, is a critical area of chemical research due to their importance in pharmaceuticals and fine chemicals. beilstein-journals.orgchiroblock.com Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. metu.edu.tr Oxo-acids can serve as starting materials or key intermediates in these synthetic strategies.

One notable strategy involves the use of engineered enzymes, such as carbonyl reductases, for the asymmetric synthesis of chiral molecules. For instance, a carbonyl reductase variant from Serratia marcescens has been engineered to exhibit high specific activity and stereoselectivity in the synthesis of chiral γ- and δ-lactones from various oxo-acid substrates. rsc.org This biocatalytic approach offers a green and cost-effective alternative to traditional chemical catalysis. rsc.org

Chiral phosphoric acids have also emerged as efficient organocatalysts for a wide range of enantioselective transformations, leading to the synthesis of axially chiral compounds with high efficiency and stereoselectivity. beilstein-journals.org These methods have been applied to the synthesis of various structures, including biaryls, heterobiaryls, and spiranes. beilstein-journals.org

Dynamic kinetic resolution (DKR) is another powerful technique for the synthesis of enantiopure compounds. encyclopedia.pub This method combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. encyclopedia.pub Metal/lipase-catalyzed DKR has been successfully applied to a variety of chiral alcohols. encyclopedia.pub

The table below provides examples of chiral compounds synthesized using stereoselective methods.

Investigation of Endogenous Bioactive Lipid Functions

Bioactive lipids are signaling molecules that play crucial roles in a vast array of biological processes, including inflammation, immune regulation, and the maintenance of homeostasis. mdpi.com The study of these lipids, often through a field known as lipidomics, aims to understand their specific functions in health and disease. mdpi.comnih.gov

Saturated oxo fatty acids (SOFAs) represent a class of endogenous bioactive lipids that have been identified in human plasma. researchgate.net Research has shown that certain oxostearic acids can inhibit the growth of human cancer cell lines, suggesting they may have a role in protecting human health. researchgate.net These lipids are part of a larger family of bioactive lipids that includes polyunsaturated fatty acid (PUFA)-derived mediators like eicosanoids, endocannabinoids, and lysophospholipids. mdpi.com

The functions of bioactive lipids are diverse and can sometimes be opposing. For example, within the lipoxygenase (LOX) pathway, some products like leukotrienes are potent pro-inflammatory mediators, while others, such as certain hydroxyeicosatetraenoic acids (HETEs), possess anti-inflammatory properties. nih.gov Similarly, the endocannabinoid anandamide (B1667382) has been reported to have both anti-inflammatory and pro-inflammatory effects depending on the context. frontiersin.org

The metabolism of PUFAs through cyclooxygenase (COX), LOX, and cytochrome P450 (CYP) pathways generates a wide array of bioactive metabolites that can influence T-cell function, including their activation, proliferation, and cytokine production. frontiersin.org For instance, oxidative stress can stimulate the metabolism of 5-HETE to 5-oxo-ETE in lymphocytes, although the precise role of this lipid in T-cell function is still under investigation. frontiersin.org

The table below summarizes the functions of some endogenous bioactive lipids.

Applications in Understanding Impurity Profiles in Synthetic Chemistry Research

Impurity profiling, which involves the identification and quantification of unwanted chemicals in a substance, is a critical aspect of chemical research and development, particularly in the pharmaceutical industry. mt.comlcms.cz Understanding the impurity profile of a compound is essential for ensuring its quality, safety, and efficacy. mt.comlcms.cz

The presence of impurities can arise from various sources, including the starting materials, reagents, catalysts, and side reactions that occur during the synthesis. nih.govijprajournal.com Degradation of the final product can also lead to the formation of impurities. researchgate.net Regulatory agencies such as the FDA and EMA have strict guidelines for the reporting and control of impurities in drug substances. mt.com

A detailed understanding of impurity formation allows chemists to modify and control reaction conditions to minimize the levels of unwanted byproducts. mt.com This knowledge is crucial for developing robust and reproducible manufacturing processes. mt.com The impurity profile can serve as a fingerprint, indicating the quality of the manufacturing process. mt.com

Various analytical techniques are employed for impurity profiling, with liquid chromatography (LC) and mass spectrometry (MS) being among the most powerful and widely used. nih.gov Hyphenated techniques such as LC-MS, GC-MS, and LC-NMR are particularly valuable for the isolation and characterization of impurities. nih.gov For instance, convergence chromatography offers an orthogonal approach to traditional reversed-phase LC, which can aid in the discovery of unknown impurities. lcms.cz

The table below lists common analytical techniques used in impurity profiling.

Emerging Research Frontiers and Unresolved Questions

Elucidation of Novel Biosynthetic and Catabolic Pathways for Oxo-Fatty Acids

The metabolic pathways that govern the formation and breakdown of oxo-fatty acids, including 5-oxopentadecanoic acid, are complex and not yet fully understood. Research is actively exploring novel routes for their biosynthesis and catabolism.

One proposed pathway for the formation of some oxo-fatty acids involves the hydration and subsequent oxidation of dietary unsaturated fatty acids like oleic and linoleic acid. researchgate.net This suggests an alternative metabolic fate for common dietary fats, leading to the generation of these potentially bioactive molecules.

In the realm of catabolism, studies on related compounds offer insights. For instance, the breakdown of hexadecanoic acid in peroxisomes generates a series of intermediates, including 2-enoyl- and 3-hydroxyacyl-CoA esters. science.gov The metabolism of a synthetic radiolabeled oxo-hexadecanoic acid analog in mouse myocardium was shown to proceed via beta-oxidation, resulting in a smaller oxo-butyric acid metabolite. science.gov This indicates that beta-oxidation is a likely catabolic route for long-chain oxo-fatty acids.

Furthermore, research into the biosynthesis of other complex molecules has revealed novel enzymatic reactions that could be relevant to OFA metabolism. For example, the synthesis of tropinone, a key plant alkaloid, involves a polyketide synthase that utilizes a unique starter substrate and performs multiple rounds of chain elongation to create a 3-oxobutanoic acid derivative. researchgate.net The discovery of such non-canonical pathways highlights the potential for uncovering new enzymatic steps in the biosynthesis of this compound and other OFAs.

Identification of Additional Biological Functions and Mechanistic Roles

Saturated oxo-fatty acids (SOFAs) are emerging as a class of endogenous bioactive lipids with significant biological activities. researchgate.net Research has demonstrated that certain oxostearic acids can inhibit the growth of human cancer cell lines. researchgate.net Specifically, 6-oxostearic acid and 7-oxostearic acid have shown potent cell growth inhibitory effects by suppressing the expression of STAT3 and c-myc, which are crucial regulators of cell proliferation. researchgate.net

While direct studies on this compound are limited, research on structurally similar oxo-fatty acids provides clues to its potential functions. For example, 8-oxohexadecanoic acid is thought to influence lipid metabolism and cellular signaling pathways. Its proposed mechanisms include modulating the activity of enzymes involved in fatty acid oxidation and synthesis and influencing gene expression related to lipid metabolism and inflammation.

The introduction of a ketone group into the fatty acid chain, as seen in this compound, can alter the molecule's physical properties, potentially affecting lipid bilayer dynamics and interactions between proteins and lipids. This suggests that oxo-fatty acids may play a role in modulating membrane function. Furthermore, there is speculation that these compounds could act as biomarkers or effectors in oxidative stress, similar to how 8-oxoguanosine is a marker for nucleic acid oxidation.

Advancements in Targeted and Untargeted Metabolomics for Oxo-Fatty Acids

The study of oxo-fatty acids has been significantly advanced by the fields of targeted and untargeted metabolomics. researchgate.netnih.govmetabolon.com These powerful analytical approaches allow for the comprehensive measurement of small molecules, including lipids, in biological samples. nih.govmetabolon.com

Untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample, including previously unknown compounds. metabolon.com This approach has been instrumental in the initial discovery and identification of novel oxo-fatty acids in biological matrices like human plasma. researchgate.net By employing techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), researchers have been able to identify new families of saturated oxo-fatty acids. researchgate.net

Targeted metabolomics , in contrast, focuses on the precise measurement of a predefined set of chemically characterized metabolites. nih.govmetabolon.com This method offers high sensitivity and specificity, making it ideal for quantifying known oxo-fatty acids and validating findings from untargeted studies. The development of targeted LC-MS/MS methods allows for the simultaneous determination of numerous fatty acid species in a single analysis. nih.gov

The combination of these two strategies provides a powerful workflow for lipidomics research. Untargeted analysis can reveal novel oxo-fatty acids and generate new hypotheses, while targeted analysis can then be used to validate these findings and accurately quantify the compounds of interest across different biological conditions.

| Metabolomics Approach | Description | Application to Oxo-Fatty Acids |

| Untargeted Metabolomics | Comprehensive analysis of all measurable analytes in a sample, including unknown compounds. nih.govmetabolon.com | Discovery and identification of novel oxo-fatty acids in biological samples. researchgate.net |

| Targeted Metabolomics | Measurement of a defined group of chemically characterized and biochemically annotated metabolites. nih.govmetabolon.com | Precise quantification of known oxo-fatty acids to validate findings and study their roles in physiological and disease states. |

Development of Novel Synthetic and Biocatalytic Routes for Analogs

The synthesis of this compound and its analogs is crucial for studying their biological functions and for developing potential therapeutic applications. Both chemical and biocatalytic methods are being explored to create these molecules.

A notable chemical approach involves a "green" photochemical hydroacylation reaction, which has been used to construct a library of saturated oxo-fatty acids. researchgate.net This method provides a simple and environmentally friendly way to introduce the oxo functionality at various positions along the fatty acid chain.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-oxopentadecanoic acid with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves controlled oxidation of pentadecanoic acid derivatives or enzymatic pathways. Key factors include temperature control (e.g., 25–50°C for enzymatic reactions), solvent selection (polar aprotic solvents like DMF), and purification via column chromatography or recrystallization. Purity can be verified using HPLC with UV detection (λ = 210–220 nm) and NMR spectroscopy (e.g., characteristic carbonyl peaks at δ 2.1–2.5 ppm) . Optimization requires iterative testing of catalyst concentrations (e.g., transition-metal catalysts) and reaction times, monitored by TLC or GC-MS .

Q. How should researchers handle discrepancies in characterizing this compound using spectroscopic techniques?

- Methodological Answer : Contradictions in NMR or IR data often arise from residual solvents, stereoisomerism, or hydration states. To resolve these:

- Perform repeated drying under vacuum to remove solvents.

- Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid interference.

- Compare experimental IR spectra (e.g., carbonyl stretch at ~1700 cm⁻¹) with computational models (DFT calculations) .

- Validate results against published databases or replicate measurements using independent techniques (e.g., X-ray crystallography if crystalline) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid proximity to bases or oxidizing agents due to incompatibility risks .

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

- Ventilation : Use fume hoods for weighing or handling powdered forms to minimize inhalation of dust .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways involving this compound in eukaryotic systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C-labeled this compound to track metabolic flux via LC-MS/MS.

- Knockdown Studies : Use siRNA or CRISPR-Cas9 to silence candidate enzymes (e.g., acyl-CoA dehydrogenases) and measure metabolite accumulation .

- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with lipidomics to identify regulatory networks .

- Controls : Include wild-type and vehicle-treated cells to distinguish background noise .

Q. What statistical approaches are suitable for resolving contradictory data in studies on this compound’s biological activity?

- Methodological Answer :

- Cluster Analysis : Group datasets by experimental conditions (e.g., dosage, cell type) to identify outliers .

- Meta-Analysis : Pool results from independent studies using random-effects models to assess heterogeneity .

- Sensitivity Testing : Vary assay parameters (e.g., incubation time, pH) to determine robustness of observed effects .

- Validation : Replicate findings in orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. How can computational modeling predict the environmental stability and degradation products of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with water and UV light to predict hydrolysis/photodegradation rates.

- Quantum Chemistry : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., ketone group susceptibility) .

- Ecotoxicity Profiling : Use tools like ECOSAR to estimate LC50 values for aquatic organisms based on structural analogs .

- Experimental Cross-Check : Validate predictions via accelerated aging tests (e.g., 72-hour UV exposure) followed by GC-MS analysis .

Methodological and Ethical Considerations

Q. What steps ensure reproducibility when documenting this compound experiments in publications?

- Methodological Answer :

- Detailed Supplemental Data : Provide raw NMR spectra, HPLC chromatograms, and instrument calibration logs .

- Reagent Metadata : Specify suppliers, lot numbers, and purity grades (e.g., ≥98% by HPLC) .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address batch-to-batch variability in this compound samples?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement LC-MS purity checks for each batch and reject lots with >2% impurities .

- Standardization : Use internal standards (e.g., deuterated analogs) to normalize quantitative assays .

- Documentation : Archive batch-specific data in public repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.